molecular formula C10H16N2O B1384487 2,6-Dipropyl-3,4-dihydropyrimidin-4-one CAS No. 91010-71-8

2,6-Dipropyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1384487
CAS No.: 91010-71-8
M. Wt: 180.25 g/mol
InChI Key: RTQKZZUTLPTPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dipropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,6-Dipropyl-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity by targeting the bacterial ribosomal A site RNA . This interaction is crucial as it inhibits protein synthesis in bacteria, thereby exerting its antibacterial effects. Additionally, this compound has been found to interact with human 40S rRNA, although with less specificity compared to bacterial rRNA .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as lung (A549), leukemia (THP-1), prostate (PC-3), and colon (Colo-205), this compound exhibited cytotoxic effects, reducing cell viability and inhibiting colony formation and migration . These effects are indicative of its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the bacterial ribosomal A site RNA, inhibiting protein synthesis and leading to bacterial cell death . In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by interfering with key signaling pathways and gene expression . Molecular docking studies have revealed that this compound has a high binding affinity for its target sites, further supporting its mechanism of action .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. It has been found to be relatively stable under various conditions, maintaining its biological activity over time . In in vitro studies, the compound’s effects on cellular function were observed to persist, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its therapeutic window .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolic pathways enhancing its therapeutic effects while others may lead to its inactivation . Understanding these pathways is crucial for optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Studies have shown that the compound can effectively reach its target sites, ensuring its biological activity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals are involved in its localization, ensuring that it reaches the appropriate sites for its biological activity .

Preparation Methods

Chemical Reactions Analysis

2,6-Dipropyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sodium nitrate, reducing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

2,6-Dipropyl-3,4-dihydropyrimidin-4-one is similar to other dihydropyrimidinones, such as monastrol, enastron, and piperastrol. These compounds also exhibit diverse biological activities and are used in various scientific research applications . this compound is unique in its specific structural features and the particular biological activities it exhibits .

Similar Compounds

Properties

IUPAC Name

2,4-dipropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKZZUTLPTPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 3
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 4
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 5
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2,6-Dipropyl-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.